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Compound of Interest

Compound Name: BTK inhibitor 19

Cat. No.: B13922734 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive preclinical evaluation of a Bruton's tyrosine

kinase (BTK) inhibitor designated as "BTK inhibitor 19". This document summarizes key data

from primary research, details experimental methodologies, and visualizes relevant biological

pathways and workflows. The information is intended to provide researchers, scientists, and

drug development professionals with a thorough understanding of the preclinical profile of this

compound.

It is important to note that the designation "BTK inhibitor 19" has been associated with at least

two distinct chemical entities in the scientific literature. This guide will address both

compounds, clarifying their origins and respective preclinical data.

Compound 1: 1-Amino-1H-imidazole-5-carboxamide
Derivative
A highly selective, covalent BTK inhibitor, referred to in some commercial contexts as "BTK
inhibitor 19," was identified within a series of 1-amino-1H-imidazole-5-carboxamide

derivatives. However, the primary research publication by Ma C, et al. designates the most

potent compound in this series as compound 26. For clarity and accuracy, this guide will refer

to this compound by its designation in the source publication.
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Table 1: In Vitro Kinase Inhibitory Activity of Compound 26

Kinase IC50 (nM)

BTK 2.7

EGFR >10000

JAK3 >10000

ITK 184

TEC 35.6

BMX 6.8

SRC 25.1

LYN 12.3

FYN 9.8

Table 2: Cellular Activity of Compound 26

Cell Line Assay IC50 (nM)

Ramos (B-cell lymphoma) Proliferation 8.9

TMD8 (B-cell lymphoma) Proliferation 15.2

Table 3: Pharmacokinetic Properties of Compound 26 in Sprague-Dawley Rats (Oral

Administration, 10 mg/kg)
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Parameter Value

Tmax (h) 1.0

Cmax (ng/mL) 857

AUC (0-t) (ng·h/mL) 3428

t1/2 (h) 2.1

Bioavailability (%) 45.6

Experimental Protocols
BTK Kinase Assay: The inhibitory activity of the compound against BTK was determined using

an ADP-Glo™ kinase assay. The assay measures the amount of ADP produced during the

kinase reaction. Recombinant human BTK enzyme was incubated with the inhibitor at various

concentrations, ATP, and a suitable substrate in a kinase buffer. After the reaction, the amount

of ADP was quantified by converting it to ATP and then measuring the light produced by a

luciferase reaction. The IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay (Ramos and TMD8 cells): The anti-proliferative activity was evaluated

using a CellTiter-Glo® luminescent cell viability assay. Ramos and TMD8 cells were seeded in

96-well plates and treated with varying concentrations of the inhibitor for 72 hours. The

CellTiter-Glo® reagent was then added to each well to lyse the cells and generate a

luminescent signal proportional to the amount of ATP present, which is indicative of the number

of viable cells. IC50 values were determined from the resulting dose-response curves.

In Vivo Xenograft Model (Ramos cells): Female BALB/c nude mice were subcutaneously

inoculated with Ramos B-cell lymphoma cells. Once the tumors reached a palpable size, the

mice were randomized into vehicle control and treatment groups. The BTK inhibitor was

administered orally at a specified dose and schedule. Tumor volume was measured regularly

with calipers. At the end of the study, the tumors were excised and weighed.

Pharmacokinetic Study in Sprague-Dawley Rats: Male Sprague-Dawley rats were administered

the compound orally at a dose of 10 mg/kg. Blood samples were collected at various time

points post-administration. The plasma concentrations of the compound were determined using

a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
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Pharmacokinetic parameters, including Tmax, Cmax, AUC, t1/2, and bioavailability, were

calculated from the plasma concentration-time profiles.
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Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of BTK inhibitor
19 (Compound 26).
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Caption: Preclinical evaluation workflow for BTK inhibitor 19.

Compound 2: Thieno[3,2-d]pyrimidine Derivative
Another compound referred to as compound 19 in the literature is a thieno[3,2-d]pyrimidine

derivative identified by Zhang Q, et al. This compound also demonstrates inhibitory activity

against BTK.

Data Presentation
Table 4: In Vitro Kinase and Cellular Inhibitory Activity of Compound 19 (thieno[3,2-

d]pyrimidine)

Target Assay IC50 (nM)

BTK Kinase Assay 29.9

B-Cell Proliferation 284

T-Cell Proliferation >10000

EGFR Kinase Assay Inactive

JAK3 Kinase Assay Inactive

ITK Kinase Assay Inactive
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BTK Kinase Assay: The enzymatic activity of BTK was measured using a kinase assay kit. The

inhibitor, at various concentrations, was incubated with the BTK enzyme, ATP, and a substrate.

The kinase activity was determined by measuring the amount of product formed, often through

a fluorescence-based detection method. IC50 values were calculated from the resulting dose-

response curves.

Lymphocyte Proliferation Assay: Murine splenocytes were isolated and stimulated with either a

B-cell mitogen (e.g., LPS) or a T-cell mitogen (e.g., ConA) in the presence of varying

concentrations of the inhibitor. Cell proliferation was assessed after a 48-hour incubation period

using a colorimetric assay (e.g., MTT assay), which measures the metabolic activity of viable

cells. IC50 values were determined for both B-cell and T-cell proliferation.

Signaling Pathway and Experimental Workflow
The general BTK signaling pathway and preclinical evaluation workflow are similar to those

described for the 1-amino-1H-imidazole-5-carboxamide derivative. The key difference lies in

the specific chemical scaffold of the inhibitor.
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To cite this document: BenchChem. [Preclinical Evaluation of BTK Inhibitor 19: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13922734#preclinical-evaluation-of-btk-inhibitor-19]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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